molecular formula C25H21NO2S3 B11040630 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11040630
M. Wt: 463.6 g/mol
InChI Key: JOFQNASFJMPIBR-UHFFFAOYSA-N
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Description

4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound with a unique structure that includes a naphthalene moiety, a dithioloquinoline core, and several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dithioloquinoline core: This can be achieved through a cyclization reaction involving a suitable quinoline derivative and a dithiol reagent under acidic or basic conditions.

    Introduction of the naphthalenyloxyacetyl group: This step involves the reaction of the dithioloquinoline intermediate with 2-naphthalenyloxyacetic acid or its derivatives, often using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,8-trimethyl-5-((2-naphthalenyloxy)acetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione stands out due to its combination of a naphthalene moiety, a dithioloquinoline core, and multiple functional groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C25H21NO2S3

Molecular Weight

463.6 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C25H21NO2S3/c1-15-8-11-20-19(12-15)22-23(30-31-24(22)29)25(2,3)26(20)21(27)14-28-18-10-9-16-6-4-5-7-17(16)13-18/h4-13H,14H2,1-3H3

InChI Key

JOFQNASFJMPIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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